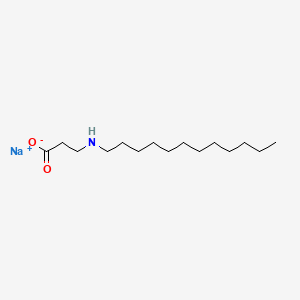
Sodium lauraminopropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium lauraminopropionate is a sodium salt of a substituted propionic acid. It is commonly used in cosmetic formulations as a surfactant, hair conditioning agent, and antistatic agent . This compound is known for its ability to enhance the appearance and feel of hair by increasing hair body, suppleness, or sheen, and by improving the texture of hair that has been damaged physically or by chemical treatment .
Méthodes De Préparation
The preparation of sodium lauraminopropionate involves a two-step synthesis process. . This method is commonly used in industrial production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Sodium lauraminopropionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Sodium lauraminopropionate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: It is used in the formulation of hair conditioners and other personal care products to improve the texture and appearance of hair.
Medicine: It is used in the formulation of topical medications to enhance the absorption of active ingredients through the skin.
Mécanisme D'action
The mechanism of action of sodium lauraminopropionate involves its ability to alter the electrical properties of hair and skin. It functions as an antistatic agent by preventing or inhibiting the build-up of static electricity. This is achieved through the interaction of the compound with the surface of hair and skin, resulting in the neutralization of electrical charges .
Comparaison Avec Des Composés Similaires
Sodium lauraminopropionate is similar to other sodium salts of substituted propionic acids, such as sodium lauriminodipropionate and disodium lauriminodipropionate. it is unique in its ability to function as both a surfactant and a hair conditioning agent. This dual functionality makes it particularly valuable in cosmetic formulations .
Similar Compounds
- Sodium lauriminodipropionate
- Disodium lauriminodipropionate
These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness in various formulations .
Propriétés
Numéro CAS |
3546-96-1 |
|---|---|
Formule moléculaire |
C15H31NNaO2 |
Poids moléculaire |
280.40 g/mol |
Nom IUPAC |
sodium;3-(dodecylamino)propanoate |
InChI |
InChI=1S/C15H31NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;/h16H,2-14H2,1H3,(H,17,18); |
Clé InChI |
MZPBGKHCHOCSOL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCNCCC(=O)O.[Na] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















